

ATTO 465 Maleimide: Application Notes and Protocols for Fluorescence Microscopy

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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B15556988

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Introduction

ATTO 465 is a fluorescent label derived from acriflavin, exhibiting strong absorption, high fluorescence quantum yield, and significant photo-stability.[1][2][3] Its maleimide derivative is a thiol-reactive probe ideal for covalently labeling cysteine residues in proteins and other thiol-containing molecules.[4][5][6] This specific reactivity allows for targeted labeling in the presence of other nucleophilic groups like amines, particularly within a pH range of 7.0-7.5.[2][7][8] ATTO 465 is characterized by a notable Stokes shift, minimizing self-quenching and enhancing detection sensitivity.[1][2][3] These properties make **ATTO 465 maleimide** a valuable tool for various fluorescence microscopy applications, including single-molecule detection.[5][6]

Photophysical and Chemical Properties

ATTO 465 is a moderately hydrophilic dye that can be efficiently excited in the range of 420 - 465 nm.[1][3] The dye's rigid structure prevents cis-trans isomerization, contributing to its exceptional fluorescence intensity.[5] Key quantitative data for ATTO 465 are summarized in the table below for easy reference and comparison.

Property	Value	Solvent/Conditions
Absorption Maximum (λ_{abs})	453 nm	Aqueous Solution (PBS, pH 7.4)
Emission Maximum (λ_{fl})	506 nm[1], 508 nm[6][9]	Aqueous Solution (PBS, pH 7.4)
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	Aqueous Solution[1][2][8]
Fluorescence Quantum Yield (η_{fl})	0.70 - 0.75	Aqueous Solution[1][2]
Fluorescence Lifetime (τ_{fl})	5.0 ns	Solid Matrix at 77 K[10], Aqueous Solution[1][2]
Molecular Weight (Maleimide)	518 g/mol	N/A
Correction Factor (CF260)	1.09[1], 1.12[6][8]	N/A
Correction Factor (CF280)	0.48[1], 0.54[6][8]	N/A

Experimental Protocols

Protein Labeling with ATTO 465 Maleimide

This protocol details the steps for labeling a protein with **ATTO 465 maleimide**. The reaction specifically targets sulfhydryl groups on cysteine residues.

Materials:

- **ATTO 465 maleimide**
- Protein of interest (1-5 mg)
- Phosphate-Buffered Saline (PBS), pH 7.4 (Solution A)[7]
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4][6][8]

- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[2][7]
- Gel filtration column (e.g., Sephadex G-25)[7][8]

Procedure:

- Protein Preparation:
 - Dissolve 1-5 mg of the protein in 1 ml of PBS (pH 7.4).[7][8] Ensure the protein solution is free of other thiol-containing compounds.
 - Optional (Reduction of Disulfide Bonds): If labeling of cysteine residues involved in disulfide bonds is desired, reduction is necessary.
 - Add a 10-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[2][11]
 - If using DTT, it must be removed by dialysis before adding the dye, as it will react with the maleimide.[2][7]
- Dye Preparation:
 - Immediately before use, prepare a stock solution of **ATTO 465 maleimide**. [4][6][8]
 - Dissolve 1.0 mg of the dye in 50-200 µl of anhydrous, amine-free DMF or DMSO.[8]
- Labeling Reaction:
 - Add a 1.3 to 20-fold molar excess of the reactive dye solution to the protein solution.[7][11] The optimal ratio should be determined empirically for each protein.
 - Gently mix and incubate the reaction for 2 hours at room temperature, protected from light. [7]
- Conjugate Purification:

- Remove unreacted dye and hydrolyzed maleimide using a gel filtration column (e.g., Sephadex G-25).^{[7][8]}
- Pre-equilibrate the column with PBS (pH 7.4).^{[7][8]}
- Apply the reaction mixture to the column and elute with PBS. The first colored fraction will be the labeled protein.

Determination of Degree of Labeling (DOL)

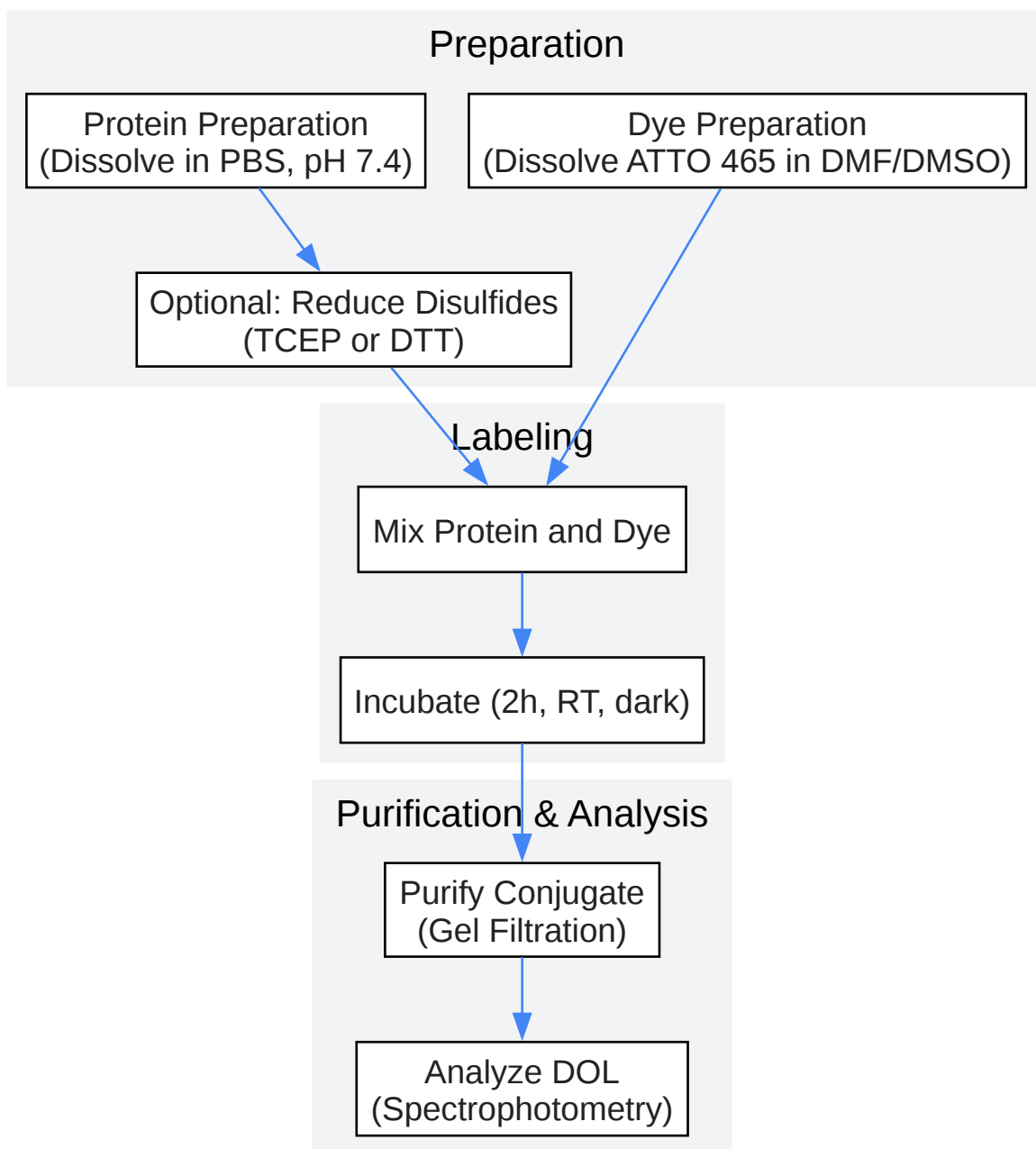
The DOL, or the dye-to-protein ratio, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of ATTO 465 (A₄₅₃).
- Calculate the concentration of the dye using the Beer-Lambert law:
 - Dye Concentration (M) = $A_{453} / (\epsilon_{\text{max}} * \text{path length in cm})$
- Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:
 - $A_{280, \text{corrected}} = A_{280} - (A_{453} * CF_{280})$
- Calculate the protein concentration:
 - Protein Concentration (M) = $A_{280, \text{corrected}} / (\epsilon_{\text{protein}} * \text{path length in cm})$
- Calculate the DOL:
 - $\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams outline the labeling workflow and the chemical reaction.

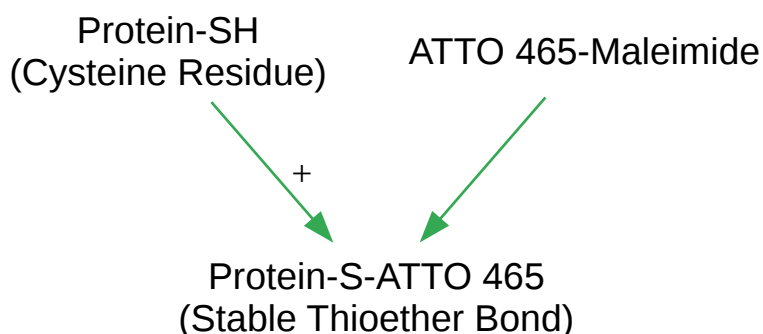
ATTO 465 Maleimide Labeling Workflow



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Caption: Workflow for labeling proteins with **ATTO 465 maleimide**.

Thiol-Maleimide Coupling Reaction



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Caption: Covalent bond formation between a protein's thiol group and **ATTO 465 maleimide**.

Applications in Fluorescence Microscopy

ATTO 465-labeled proteins are well-suited for a variety of fluorescence microscopy techniques. Its high photostability makes it suitable for demanding applications like super-resolution microscopy.[12] A derivative of ATTO 465 has also been successfully used as a nuclear stain in multiplex immunofluorescence, highlighting its versatility.[12][13] The bright fluorescence and distinct spectral properties of ATTO 465 allow for clear visualization of labeled structures within cells and tissues.

Storage and Handling

ATTO 465 maleimide is shipped at ambient temperature and should be stored at -20°C upon receipt, protected from moisture and light.[4][6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[4][6] Stock solutions of the dye in anhydrous DMF or DMSO can be stored at -20°C for a limited time, but freshly prepared solutions are always recommended for labeling reactions.[8][11] Properly stored, the product is stable for at least three years.[4][6]

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